Computational Reactivity: HOMO-LUMO and Electrophilicity Index
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that 4-chloropyridine-2,6-dicarbonitrile exhibits a HOMO-LUMO energy gap (ΔE) of 4.82 eV, an electrophilicity index (ω) of 2.91 eV, and a chemical hardness (η) of 2.41 eV [1]. These values position the compound with intermediate reactivity between the more electrophilic 4-bromo analog (ΔE = 4.65 eV; ω = 3.12 eV) and the less reactive 4-fluoro analog (ΔE = 4.98 eV; ω = 2.67 eV) [1]. The chlorine substituent provides a balanced electronic profile for applications requiring controlled nucleophilic aromatic substitution without excessive side-reactivity.
| Evidence Dimension | DFT-calculated electronic parameters (HOMO-LUMO gap, electrophilicity index, chemical hardness) |
|---|---|
| Target Compound Data | ΔE = 4.82 eV; ω = 2.91 eV; η = 2.41 eV |
| Comparator Or Baseline | 4-Bromopyridine-2,6-dicarbonitrile: ΔE = 4.65 eV; ω = 3.12 eV; η = 2.33 eV. 4-Fluoropyridine-2,6-dicarbonitrile: ΔE = 4.98 eV; ω = 2.67 eV; η = 2.49 eV |
| Quantified Difference | ΔE difference: +0.17 eV vs. Br, -0.16 eV vs. F. ω difference: -0.21 eV vs. Br, +0.24 eV vs. F |
| Conditions | DFT B3LYP/6-311G(d,p) level in gas phase; Gaussian 09W program |
Why This Matters
The balanced electrophilicity of the chloro derivative predicts more predictable and controllable reactivity in nucleophilic substitution reactions, reducing the risk of over-reaction seen with the bromo analog while offering greater reactivity than the fluoro analog.
- [1] A. Ghazzy, D. Taher, W. Helal, H. Amarne, M. Korb. (2022). Spectroscopic, DFT, and Hirshfeld surface analysis of 4-chloropyridine-2,6-dicarbonitrile. EPSTEM Journal. Issue 67850, Article 1055594. View Source
